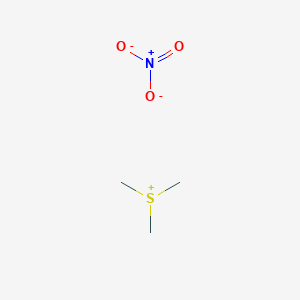

Trimethylsulfonium nitrate

Description

Propriétés

Numéro CAS |

22059-18-3 |

|---|---|

Formule moléculaire |

C3H9NO3S |

Poids moléculaire |

139.18 g/mol |

Nom IUPAC |

trimethylsulfanium;nitrate |

InChI |

InChI=1S/C3H9S.NO3/c1-4(2)3;2-1(3)4/h1-3H3;/q+1;-1 |

Clé InChI |

IMOJRKMVLGEQHL-UHFFFAOYSA-N |

SMILES |

C[S+](C)C.[N+](=O)([O-])[O-] |

SMILES canonique |

C[S+](C)C.[N+](=O)([O-])[O-] |

Autres numéros CAS |

22059-18-3 |

Numéros CAS associés |

676-84-6 (Parent) |

Synonymes |

trimethylsulfonium trimethylsulfonium chloride trimethylsulfonium hydroxide trimethylsulfonium iodide trimethylsulfonium nitrate trimethylsulphonium chloride |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of Trimethylsulfonium Nitrate

Established Routes for Trimethylsulfonium (B1222738) Cation Generation

The generation of the trimethylsulfonium cation is most commonly accomplished through the alkylation of dimethyl sulfide (B99878). This foundational reaction provides the core structure of the desired cation.

Alkylation Reactions of Dimethyl Sulfide with Methylating Agents

The primary method for synthesizing the trimethylsulfonium cation involves the reaction of dimethyl sulfide, a readily available thioether, with a suitable methylating agent. wikipedia.orgwikipedia.orgsmolecule.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of dimethyl sulfide acts as a nucleophile, attacking the methyl group of the methylating agent. wikipedia.org

Commonly employed methylating agents include methyl halides such as methyl iodide, methyl bromide, and methyl chloride. smolecule.comgoogle.compatsnap.com For instance, the reaction of dimethyl sulfide with methyl iodide yields trimethylsulfonium iodide. wikipedia.orgwikipedia.org Similarly, methyl chloroformate can be used to produce trimethylsulfonium chloride in a convenient one-step method. smolecule.com The choice of methylating agent can influence the reaction rate and the nature of the initial counter-anion. For example, more electrophilic methylating agents like methyl trifluoromethanesulfonate (B1224126) can accelerate the S-alkylation process. wikipedia.org

The reaction can be represented by the general equation: (CH₃)₂S + CH₃X → [(CH₃)₃S]⁺X⁻ where X is the leaving group from the methylating agent, which becomes the initial counter-anion (e.g., I⁻, Br⁻, Cl⁻).

Optimization of Reaction Conditions for High Yield and Purity of Precursor Salts

Optimizing reaction conditions is crucial for maximizing the yield and purity of the precursor trimethylsulfonium salts. Key parameters that are often adjusted include temperature, solvent, and the molar ratio of reactants.

For instance, the synthesis of trimethylsulfonium iodide can be achieved by refluxing dimethyl sulfide and methyl iodide in water for a couple of hours. google.com In the case of trimethylsulfonium bromide synthesis from dimethyl sulfoxide (B87167) and methyl bromide, maintaining the temperature between 50 and 75°C has been shown to be effective. googleapis.com The use of phase transfer catalysts can also facilitate the reaction between immiscible phases, improving reaction efficiency. smolecule.com

The selection of solvent is also critical. Polar solvents are generally preferred as they can stabilize the resulting sulfonium (B1226848) salt. smolecule.com For the synthesis of trimethylsulfonium bromide, stabilizers like trimethyl orthoformate have been used to improve the reaction. googleapis.com

| Methylating Agent | Precursor Salt | Reaction Conditions | Yield | Reference |

| Methyl Iodide | Trimethylsulfonium Iodide | Reflux in water | 71% | google.com |

| Methyl Bromide | Trimethylsulfonium Bromide | 50-75°C, with stabilizer | Up to 80% | googleapis.comevitachem.com |

| Methyl Chloroformate | Trimethylsulfonium Chloride | One-step method | Good yields | smolecule.com |

Anion Metathesis and Ion Exchange Protocols for Nitrate (B79036) Incorporation

Once the trimethylsulfonium cation has been generated with a halide or other counter-anion, the next step is to replace this anion with a nitrate group. This is typically achieved through anion metathesis or ion exchange.

Conversion of Trimethylsulfonium Halides to the Nitrate Analogues

Anion metathesis, also known as a double displacement reaction, is a common strategy to exchange the anion of a salt. wikipedia.org In the context of trimethylsulfonium nitrate synthesis, a trimethylsulfonium halide salt is reacted with a nitrate salt, such as silver nitrate. researchgate.net The driving force for this reaction is often the formation of an insoluble silver halide precipitate, which can be easily removed from the reaction mixture, leaving the desired this compound in solution.

Another powerful technique is ion-exchange chromatography. google.com In this method, an aqueous solution of the trimethylsulfonium halide is passed through a column containing a strong-base anion-exchange resin that has been pre-loaded with nitrate ions. As the solution passes through the column, the halide ions are exchanged for nitrate ions, resulting in an eluent containing the this compound. google.com

Challenges and Innovations in Anion Exchange Efficiency

While effective, anion exchange processes can face challenges. The efficiency of the exchange can be influenced by the relative affinities of the different anions for the resin. In some cases, achieving complete exchange may require multiple passes through the column or the use of a large excess of the nitrate-loaded resin.

Innovations in this area focus on developing more efficient and selective ion-exchange materials. Furthermore, alternative metathesis routes that avoid the use of silver salts are of interest due to cost and environmental considerations. rsc.org Electrodialysis metathesis (EDM) is an emerging technology that uses ion-exchange membranes and an electric potential to drive the exchange of ions, offering a potentially more sustainable and continuous process for salt metathesis. desalinationlab.com

Emerging Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic routes for trimethylsulfonium salts. One such approach involves the direct synthesis of trimethylsulfonium chloride from sodium sulfide nonahydrate and chloromethane (B1201357) in an alcohol solvent. patsnap.com This method avoids the use of dimethyl sulfide, which has a low boiling point and can pose environmental challenges during transportation and use. patsnap.com The reaction is carried out in a pressure reactor and can achieve high yields. patsnap.com

Further research into green chemistry approaches could involve the use of biocatalysis, inspired by the natural production of sulfonium compounds like S-adenosylmethionine (SAM) in biological systems. thieme-connect.com Exploring the use of renewable starting materials and solvent-free reaction conditions are also active areas of investigation to reduce the environmental impact of trimethylsulfonium salt synthesis.

Chemical Reactivity and Mechanistic Pathways of Trimethylsulfonium Nitrate

Electrophilic Methylation Reactions Facilitated by Trimethylsulfonium (B1222738) Species

The trimethylsulfonium cation is an effective methylating agent, capable of transferring a methyl group to a variety of nucleophiles. smolecule.comnih.gov This reactivity is harnessed in numerous synthetic transformations. The general mechanism involves the nucleophilic attack on one of the methyl carbons of the trimethylsulfonium cation, leading to the displacement of dimethyl sulfide (B99878), a neutral and stable leaving group.

Kinetics and Thermodynamics of Methyl Transfer Processes

The transfer of a methyl group from a trimethylsulfonium salt to a nucleophile is a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net The kinetics and thermodynamics of these processes are influenced by several factors, including the nature of the nucleophile, the solvent, and the counter-anion.

Computational studies have been employed to understand the energetics of these reactions. For instance, the gas-phase activation enthalpy for the methyl transfer from the trimethylsulfonium cation to dimethylamine (B145610) has been calculated to be approximately 7.9 kcal/mol. nih.gov The thermodynamics of these reactions are also significantly affected by the solvent environment. For example, increasing the polarity of the solvent can alter the exothermicity of the reaction. cas.czresearchgate.net

The rate of methyl transfer is dependent on the nucleophilicity of the attacking species. Stronger nucleophiles will generally react faster with the trimethylsulfonium cation. The reaction is also subject to solvent effects; polar solvents can stabilize the charged reactants, potentially slowing down the reaction compared to the gas phase, as the transition state has a more delocalized positive charge. nih.gov

Below is a table summarizing computed activation barriers for methyl-transfer reactions.

| Reactants | Method | Gas-Phase Activation Enthalpy (kcal/mol) |

| Trimethylsulfonium + Dimethylamine | CBS-QB3 | 7.9 nih.gov |

| Dimethylammonium + Dimethylamine | CBS-QB3 | 9.9 nih.gov |

| Tetramethylammonium + Dimethylamine | CBS-QB3 | 15.3 nih.gov |

Nucleophile Scope and Regioselectivity in Methylation with Trimethylsulfonium Cation

The trimethylsulfonium cation can methylate a wide range of nucleophiles. These include amines, alkoxides, phenoxides, and thiolates. nih.govoup.com The regioselectivity of methylation is generally high, with the methyl group being transferred specifically to the most nucleophilic site in a molecule.

For instance, in the presence of a suitable base, phenols are readily O-methylated by trimethylsulfonium salts. sciencemadness.org Similarly, primary and secondary amines can be methylated to form the corresponding methylamines. The reaction with aprotic nucleophiles like pyridine (B92270) also proceeds smoothly to yield the corresponding quaternary ammonium (B1175870) salt. nih.gov

The table below illustrates the scope of nucleophiles that can be methylated by sulfonium (B1226848) salts.

| Nucleophile | Product Type |

| Phenols | Aryl methyl ethers sciencemadness.org |

| Amines | Methylated amines nih.gov |

| Thiophenols | Aryl methyl sulfides oup.com |

| Carboxylic acids | Methyl esters |

| Pyridine | N-methylpyridinium salts nih.gov |

In cases where multiple nucleophilic sites are present, the regioselectivity is governed by the relative nucleophilicity of the sites. Hard and soft acid-base (HSAB) theory can sometimes be used to predict the outcome. The trimethylsulfonium cation is considered a relatively soft electrophile, and would therefore be expected to react preferentially with soft nucleophiles. However, kinetic and thermodynamic factors can also play a crucial role in determining the final product distribution.

Solvent Effects on Methylation Efficiency and Pathway Selectivity

The choice of solvent can have a profound impact on the efficiency and selectivity of methylation reactions involving trimethylsulfonium salts. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. oup.comresearchgate.net

Studies have shown that for reactions where the reactants are charged and the transition state has a more dispersed charge, increasing solvent polarity can decrease the reaction rate. cas.czresearchgate.net This is because the polar solvent stabilizes the localized charge on the reactants more effectively than the delocalized charge in the transition state, thus increasing the activation energy. nih.govcas.cz

Conversely, in reactions involving neutral nucleophiles, where the transition state is more polar than the reactants (a Menshutkin-type reaction), polar solvents can accelerate the reaction rate. cas.czresearchgate.net

The selectivity of the reaction can also be influenced by the solvent. For example, in the alkylation of the phenolate (B1203915) ion (a hard nucleophile) with a sulfonium salt containing both methyl and ethyl groups, the ratio of ethylation to methylation was found to increase in more polar solvents. This suggests the formation of an ionic intermediate that is influenced by the polarity of the solvent. oup.com In contrast, the alkylation of the p-toluenethiolate ion (a soft nucleophile) with the same sulfonium salt showed no significant solvent effect on the product ratio. oup.com

| Solvent | Dielectric Constant (approx.) | Effect on Rate (Charged Nucleophile) |

| Cyclohexane | 2.0 | - |

| Dichloromethane | 9.1 | Moderate decrease |

| Acetonitrile | 37.5 | Significant decrease |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Significant decrease cas.czresearchgate.net |

| Water | 80.1 | Largest decrease cas.czresearchgate.net |

Sulfonium Ylide Formation and Cycloaddition Reactivity

One of the most significant aspects of the chemistry of trimethylsulfonium salts is their use as precursors for the in situ generation of dimethylsulfonium methylide, a highly reactive sulfur ylide. researchgate.netadichemistry.com This ylide is a key reagent in the Corey-Chaykovsky reaction. wikipedia.orgnrochemistry.com

In Situ Generation of Trimethylsulfonium Methylide

Dimethylsulfonium methylide is typically generated by the deprotonation of a trimethylsulfonium salt, such as trimethylsulfonium iodide or bromide, using a strong base. researchgate.netadichemistry.com Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and n-butyllithium. researchgate.net The choice of solvent is also critical, with polar aprotic solvents like DMSO and tetrahydrofuran (B95107) (THF) being frequently employed. adichemistry.com

The generation of the ylide is an equilibrium process, and the position of the equilibrium depends on the strength of the base and the pKa of the sulfonium salt. The protons on the methyl groups of the trimethylsulfonium cation are acidic due to the adjacent positively charged sulfur atom.

The reaction can be represented as follows: (CH₃)₃S⁺ + Base⁻ ⇌ (CH₃)₂S⁺-CH₂⁻ + Base-H

Once generated, the ylide is a potent nucleophile and is typically used immediately in subsequent reactions due to its instability. researchgate.net

| Base | Solvent |

| Sodium Hydride (NaH) | DMSO, THF adichemistry.com |

| Potassium tert-Butoxide | DMSO researchgate.net |

| n-Butyllithium | THF researchgate.net |

| Sodium Methoxide | Acetonitrile researchgate.net |

Stereochemical Control in Epoxide and Aziridine Formation via Corey-Chaykovsky Type Reactions

Dimethylsulfonium methylide is a key reagent for the synthesis of three-membered rings, such as epoxides and aziridines, from carbonyl compounds and imines, respectively. wikipedia.orgorganicchemistrytutor.com This transformation is known as the Corey-Chaykovsky reaction.

The mechanism involves the nucleophilic attack of the ylide on the electrophilic carbon of the carbonyl or imine. This results in the formation of a betaine (B1666868) intermediate, which then undergoes an intramolecular SN2 reaction, with the oxygen or nitrogen anion displacing the dimethyl sulfide leaving group to form the three-membered ring. organic-chemistry.org

A key feature of the Corey-Chaykovsky reaction with unstabilized ylides like dimethylsulfonium methylide is the kinetic control of product formation. The reaction typically favors the formation of the less substituted, and therefore less sterically hindered, epoxide or aziridine. adichemistry.com When reacting with α,β-unsaturated carbonyl compounds, unstabilized ylides tend to undergo 1,2-addition to the carbonyl group to form epoxides, in contrast to stabilized sulfur ylides which often favor 1,4-addition to give cyclopropanes. adichemistry.comorganic-chemistry.org

The stereochemistry of the reaction is often highly selective. For example, the reaction of substituted sulfur ylides with aldehydes typically leads to the formation of trans-epoxides. nrochemistry.com This is because the intermediate betaine can rotate to a more stable conformation before ring closure. However, if the ring closure is faster than bond rotation, the stereochemistry of the starting material can be retained. adichemistry.com

| Substrate | Ylide | Product |

| Aldehyde/Ketone | Dimethylsulfonium methylide | Epoxide wikipedia.orgorganicchemistrytutor.com |

| Imine | Dimethylsulfonium methylide | Aziridine wikipedia.orgorganicchemistrytutor.com |

| α,β-Unsaturated Carbonyl | Dimethylsulfonium methylide | Epoxide (1,2-addition) adichemistry.com |

Utility in Cyclopropanation Chemistry

The application of sulfonium salts in the synthesis of cyclopropanes is a well-established method in organic chemistry, most notably through the Corey-Chaykovsky reaction. This reaction typically involves a sulfonium ylide, which acts as a methylene-transfer agent to an activated alkene, such as an α,β-unsaturated ketone. While trimethylsulfonium iodide is the most commonly cited salt for generating the required dimethylsulfonium methylide, the underlying reactivity stems from the trimethylsulfonium cation. smolecule.comorganic-chemistry.org

The general mechanism begins with the deprotonation of a methyl group on the trimethylsulfonium cation by a suitable base (e.g., sodium hydride) to form the highly reactive dimethylsulfonium methylide ylide. This ylide then engages with an electron-deficient alkene in a conjugate addition (Michael addition) fashion. The resulting enolate intermediate subsequently undergoes an intramolecular nucleophilic substitution, where the negatively charged oxygen attacks the carbon bearing the sulfonium group, leading to ring closure. This process displaces dimethyl sulfide as a leaving group and forms the cyclopropane (B1198618) ring. bristol.ac.uk

Table 1: Examples of Cyclopropanation Reactions Utilizing Sulfonium Ylides (Note: Data presented is for commonly used sulfonium salts to illustrate the general reaction type)

| Substrate | Sulfonium Salt | Base | Product | Yield (%) | Reference |

| Chalcone | Trimethylsulfonium Iodide | NaH | 2-Benzoyl-1-phenylcyclopropane | >90 | bristol.ac.uk |

| Cyclohexenone | Trimethylsulfoxonium Iodide | NaH | Bicyclo[4.1.0]heptan-2-one | ~77 | organic-chemistry.orgwikipedia.org |

| Ethyl Cinnamate | Trimethylsulfonium Iodide | KOH | Ethyl 2-phenylcyclopropane-1-carboxylate | N/A | organic-chemistry.org |

Degradation Pathways and Thermal Stability Considerations of the Sulfonium Nitrate (B79036) Salt

The thermal stability of an ionic salt is intrinsically linked to the properties of its constituent cation and anion. For nitrate salts, a primary factor influencing decomposition temperature is the polarizing power of the cation. libretexts.org A cation with a high charge density (small size, high charge) can distort the electron cloud of the large nitrate anion, weakening the N-O bonds and lowering the energy required for decomposition. libretexts.org

The trimethylsulfonium cation, (CH₃)₃S⁺, is a relatively large, singly charged organic cation. wikipedia.org Its charge is dispersed over a larger volume compared to simple inorganic cations like Li⁺ or Mg²⁺. This low charge density suggests that it would exert a weaker polarizing effect on the nitrate anion. Consequently, trimethylsulfonium nitrate is expected to be more thermally stable than nitrates of small, highly charged metal ions. libretexts.org

Specific decomposition temperature data for this compound is not prominently available in scientific literature. However, related trimethylsulfonium salts exhibit varied thermal stabilities, highlighting the role of the anion. For instance, trimethylsulfonium chloride decomposes around 100 °C, while trimethylsulfonium iodide is stable up to 203-207 °C. smolecule.comwikipedia.orgsmolecule.com A patent from 1962 lists this compound as an effective stabilizer for concentrated nitric acid, an application that implies considerable stability in a highly acidic and oxidizing environment at ambient or slightly elevated storage temperatures. google.com

Upon forced thermal decomposition at high temperatures, the degradation pathways would likely involve two main processes:

Decomposition of the Nitrate Anion: The nitrate ion (NO₃⁻) would decompose to produce nitrogen oxides (such as NO₂ and N₂O₄) and oxygen (O₂). libretexts.orgissr.edu.kh

Decomposition of the Sulfonium Cation: The trimethylsulfonium cation could degrade through various pathways, a common one being the nucleophilic attack by the counter-ion or a solvent molecule, leading to the formation of dimethyl sulfide and a methylated product.

Table 2: Decomposition Data for Selected Trimethylsulfonium Salts

| Compound | Formula | Decomposition Temperature (°C) | Note |

| Trimethylsulfonium Chloride | [(CH₃)₃S]Cl | ~100 | Decomposes at its melting point. wikipedia.orgsmolecule.com |

| Trimethylsulfonium Iodide | [(CH₃)₃S]I | 203 - 207 | Decomposes. smolecule.com |

| Trimethylsulfonium Bromide | [(CH₃)₃S]Br | 172 | Decomposes. wikipedia.org |

Catalytic Roles of this compound in Organic Transformations

The trimethylsulfonium cation is a versatile entity in organic synthesis, and its salts can play various catalytic roles. While specific catalytic applications of this compound are not extensively documented, its properties and the known reactivity of related sulfonium salts suggest potential utility in several areas of catalysis. nih.gov

Phase-Transfer Catalysis (PTC): Trimethylsulfonium salts can function as phase-transfer catalysts. mdpi.com In a biphasic system (e.g., aqueous and organic), a phase-transfer catalyst facilitates the migration of a reactant from one phase to another where the reaction occurs. The lipophilic nature of the trimethylsulfonium cation allows it to form an ion pair with an aqueous-soluble anion (such as hydroxide (B78521), cyanide, or, in this case, nitrate) and transport it into an organic phase. This enables reactions that would otherwise be inhibited by the immiscibility of the reactants. mdpi.com this compound could, therefore, be used in reactions where the nitrate ion is required as a nucleophile or an oxidant in an organic medium.

Ylide-Mediated Catalysis: As discussed in the context of cyclopropanation (3.2.3), trimethylsulfonium salts are precursors to sulfonium ylides. These ylides are crucial intermediates in reactions that are effectively catalytic cycles. For example, N,N′-Diarylureas have been shown to catalyze the generation of epoxides from aldehydes using trimethylsulfonium iodide and a base. rsc.org In such a system, the sulfonium salt is the stoichiometric source of the ylide, but its interaction with the true catalyst (the urea (B33335) derivative) is essential for the reaction's efficiency.

Precursors in Transition-Metal Catalysis: More recently, triorganosulfonium salts have emerged as effective electrophiles in transition-metal-catalyzed cross-coupling reactions, serving as alternatives to organic halides. nih.gov In these transformations, a metal catalyst (e.g., palladium or nickel) facilitates the coupling of the sulfonium salt with various nucleophilic partners. The C–S bond of the sulfonium salt undergoes oxidative addition to the metal center, and the trimethylsulfonium group functions as a leaving group. This has been applied in Suzuki-Miyaura, Heck, and carboxylation reactions, among others. nih.gov The reactivity of the sulfonium salt can be tuned by the counter-ion, and the nitrate salt could potentially be used in these advanced catalytic systems.

Table 3: Potential and Documented Catalytic Applications of the Trimethylsulfonium Moiety

| Catalytic Application | Role of Sulfonium Salt | Example Reaction Type | Specific Salt Commonly Used |

| Phase-Transfer Catalysis | Transfers anion to organic phase | Nucleophilic substitution | Quaternary ammonium/phosphonium (B103445) salts are common; sulfonium salts are analogous. mdpi.com |

| Ylide-Mediated Reactions | Stoichiometric precursor to reactive ylide | Epoxidation of aldehydes | Trimethylsulfonium Iodide rsc.org |

| Cross-Coupling Reactions | Electrophilic partner (leaving group) | Suzuki-Miyaura Coupling | Various triarylsulfonium salts nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of chemical compounds in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of NMR-active nuclei.

One-dimensional Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the initial structural verification of organic ions. For the trimethylsulfonium (B1222738) cation, [(CH₃)₃S]⁺, these methods are particularly effective for confirming the integrity of the cationic framework.

Due to the molecule's high degree of symmetry (C₃ᵥ), all nine protons on the three methyl groups are chemically and magnetically equivalent. Consequently, the ¹H NMR spectrum of the trimethylsulfonium cation typically displays a single, sharp resonance (a singlet). The exact chemical shift of this singlet is influenced by the solvent and the nature of the counter-anion. For instance, in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the proton signal for trimethylsulfonium iodide appears at 2.940 ppm chemicalbook.com, while the signal for the bromide salt is observed at 2.991 ppm chemicalbook.com. In acetonitrile-d₃, the trimethylsulfonium cation exhibits a proton resonance at approximately 2.79 ppm. acs.org

Similarly, the ¹³C NMR spectrum shows a single signal corresponding to the three equivalent methyl carbon atoms. A study of trimethylsulfonium triflate in acetonitrile-d₃ reported this carbon resonance at a chemical shift of 27.4 ppm. acs.org This direct observation of the carbon skeleton confirms the presence of three equivalent methyl groups attached to the central sulfur atom. bhu.ac.in

Table 1: ¹H and ¹³C NMR Chemical Shifts for the Trimethylsulfonium Cation in Various Salts and Solvents

| Salt Counter-Anion | Solvent | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Triflate | CD₃CN | ¹H | 2.79 | acs.org |

| Triflate | CD₃CN | ¹³C | 27.4 | acs.org |

| Iodide | DMSO-d₆ | ¹H | 2.940 | chemicalbook.com |

This interactive table summarizes key NMR data. Click on headers to explore.

While 1D NMR is sufficient for a simple ion like trimethylsulfonium, multidimensional NMR techniques are crucial for elucidating the structures of more complex molecules. omicsonline.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond connectivity between atoms.

COSY experiments reveal correlations between protons that are coupled to each other, typically over two or three bonds. For a molecule containing the trimethylsulfonium moiety, a COSY spectrum would help map the proton-proton networks in other parts of the molecule.

HSQC spectra show correlations between protons and the carbons to which they are directly attached (¹J-coupling). This would definitively link the proton signal of the trimethylsulfonium cation to its corresponding carbon signal.

HMBC spectra reveal longer-range couplings (typically ²J or ³J) between protons and carbons. This can be used to establish connectivity across heteroatoms, for example, by observing a correlation from the methyl protons to the central sulfur atom if a suitable NMR-active sulfur isotope like ³³S were being studied, or to adjacent carbon atoms in a larger molecular structure.

For the isolated trimethylsulfonium cation, these advanced techniques are generally not required for basic structural confirmation due to its inherent simplicity. omicsonline.org However, they become indispensable when this cation is part of a larger, more complex molecular assembly or when studying interactions in intricate mixtures. researchgate.netnptel.ac.in

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. europa.eu For trimethylsulfonium nitrate (B79036), HRMS can distinguish its unique formula (C₃H₉NO₃S) from other combinations of atoms that might have the same nominal mass.

The exact mass is calculated using the masses of the most abundant isotopes of each element. The data provided by HRMS is crucial for confirming the identity of novel compounds or for identifying known compounds in complex matrices. nih.govnih.gov

Table 2: Precise Mass Data for Trimethylsulfonium Nitrate and its Cation

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Calculated Exact Mass (Da) | Reference |

|---|---|---|---|---|

| This compound | C₃H₉NO₃S | 139.03031432 | 139.18 | nih.gov |

This interactive table displays the high-precision mass data used for identification.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how a molecule breaks apart. The fragmentation of the trimethylsulfonium cation ([C₃H₉S]⁺, m/z ≈ 77.1) can be studied by selecting it as the precursor ion.

Collision-induced dissociation (CID) is a common method used to fragment the precursor ion. The resulting product ion spectrum reveals characteristic neutral losses and fragment ions. Common fragmentation pathways for the trimethylsulfonium cation include the loss of a methyl radical (•CH₃, 15 Da) or methane (B114726) (CH₄, 16 Da).

Observed fragments in the mass spectrum of trimethylsulfonium salts include:

m/z 62: Corresponds to the loss of a methyl group, forming the dimethylsulfonium ion, [(CH₃)₂S]⁺. chemicalbook.com

m/z 47: Represents the methylsulfanyl cation, [CH₃S]⁺, resulting from the loss of ethane. chemicalbook.comchemicalbook.com

Analysis of these fragmentation patterns provides conclusive evidence for the structure of the precursor ion, confirming the presence of three methyl groups attached to a central sulfur atom. msu.edu

X-ray Crystallography for Solid-State Structure Determination and Interionic Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density, and thus the atomic positions, can be generated.

While specific crystallographic data for this compound is not widely published, extensive studies on other trimethylsulfonium salts, such as the tetraphenylborate (B1193919) wikipedia.org, iodide niscpr.res.in, and 5,5'-azotetrazolate semanticscholar.org salts, provide a clear and consistent picture of the cation's solid-state structure.

These studies universally confirm that the trimethylsulfonium cation, [(CH₃)₃S]⁺, adopts a trigonal pyramidal geometry around the central sulfur atom. wikipedia.orgwikiwand.com This geometry is a direct consequence of the tetrahedral arrangement of the three methyl groups and a stereochemically active lone pair of electrons on the sulfur atom. The key structural parameters are highly consistent across different crystalline environments.

Table 3: Selected Crystallographic Data for the Trimethylsulfonium Cation in Various Salts

| Salt Counter-Anion | C-S Bond Length (Å) | C-S-C Bond Angle (°) | Molecular Geometry | Reference |

|---|---|---|---|---|

| Tetraphenylborate | ~1.77 | ~102 | Trigonal Pyramidal | wikipedia.orgwikiwand.com |

| 5,5'-Azotetrazolate | 1.782 | 100.3, 101.6, 102.4 | Trigonal Pyramidal | semanticscholar.org |

This interactive table summarizes the consistent structural parameters of the trimethylsulfonium cation found in different crystal structures.

Vibrational Spectroscopy (Infrared and Raman) in Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the functional group analysis of chemical compounds. uv.esfigshare.com These methods probe the vibrational energy levels of molecules, providing a unique "fingerprint" spectrum that is characteristic of the compound's molecular structure and the specific bonds within it. figshare.com While both techniques measure vibrational transitions, they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation by molecules, while Raman spectroscopy measures the inelastic scattering of monochromatic light. berkeley.edu Consequently, the information obtained from IR and Raman spectra is often complementary, and their combined use can lead to a more complete and unambiguous structural elucidation. berkeley.eduresearchgate.net

For an ionic compound such as this compound, the vibrational spectrum is understood as the superposition of the individual spectra of its constituent ions: the trimethylsulfonium cation (CH₃)₃S⁺ and the nitrate anion NO₃⁻.

Analysis of the Trimethylsulfonium Cation ((CH₃)₃S⁺)

The vibrational spectrum of the trimethylsulfonium cation is characterized by the motions of its methyl (CH₃) groups and the sulfur-carbon (S-C) bonds. Detailed assignments can be inferred from studies on similar trimethylsulfonium salts, such as trimethylsulfonium bromide and various metal halide complexes containing the (CH₃)₃S⁺ cation. tandfonline.comnrcresearchpress.com

The high-wavenumber region of the spectrum is dominated by the C-H stretching vibrations of the methyl groups. Asymmetric and symmetric C-H stretching modes typically appear in the range of 3000-2900 cm⁻¹. tandfonline.com For instance, in the infrared spectrum of [(CH₃)₃S]SnBr₃, the asymmetric and symmetric C–H stretching vibrations were observed at 3004 cm⁻¹ and 2917 cm⁻¹, respectively. tandfonline.com

The bending vibrations of the methyl groups (CH₃ deformation) are expected in the 1400-1300 cm⁻¹ region. Furthermore, the rocking and twisting modes of the methyl groups also contribute to the spectrum in the fingerprint region.

A key feature for the trimethylsulfonium cation is the stretching of the sulfur-carbon bonds. The SC₃ stretching modes are typically observed in the 700-600 cm⁻¹ range. In a study of [(CH₃)₃S]SnBr₃, the merging of two peaks at 653 cm⁻¹ and 660 cm⁻¹ into a single band at 655 cm⁻¹ with increasing temperature was attributed to SC₃ stretching vibrations. tandfonline.com

Analysis of the Nitrate Anion (NO₃⁻)

The nitrate anion (NO₃⁻) possesses a trigonal planar (D₃h) symmetry in its isolated state, which dictates its vibrational modes and their activity in IR and Raman spectroscopy. researchgate.net The four fundamental vibrational modes for the free nitrate ion are:

ν₁ (A₁') - Symmetric Stretch: This mode involves the symmetric in-phase stretching of all three N-O bonds. It is typically Raman active and appears as a strong, sharp band around 1050 cm⁻¹. researchgate.netcdnsciencepub.com

ν₂ (A₂") - Out-of-Plane Bend: This vibration involves the nitrogen atom moving perpendicular to the plane of the oxygen atoms. It is IR active and is found around 830 cm⁻¹. cdnsciencepub.com

ν₃ (E') - Asymmetric Stretch: This is a doubly degenerate mode involving the asymmetric stretching of the N-O bonds. It is both IR and Raman active and gives rise to a very strong and broad band in the infrared spectrum, typically in the 1400-1340 cm⁻¹ region. cdnsciencepub.com

ν₄ (E') - In-Plane Bend: This is another doubly degenerate mode corresponding to the in-plane scissoring motion of the O-N-O angles. It is both IR and Raman active and appears around 720 cm⁻¹. cdnsciencepub.com

In the solid state or in solution, interactions with the cation and solvent molecules can lower the symmetry of the nitrate ion, leading to the splitting of degenerate modes (ν₃ and ν₄) and the appearance of modes that were previously forbidden in either the IR or Raman spectrum. cdnsciencepub.comaip.org For example, in aqueous solutions, the ν₃(E') mode of the nitrate ion is often split into two components. cdnsciencepub.com

Predicted Vibrational Spectrum of this compound

By combining the characteristic vibrations of the trimethylsulfonium cation and the nitrate anion, a detailed prediction of the key features in the IR and Raman spectra of this compound can be made. The resulting spectrum will be a composite, with distinct bands corresponding to each ionic species.

Data Tables for Functional Group Analysis

The following tables summarize the expected vibrational frequencies and their assignments for the functional groups within this compound.

Table 1: Vibrational Assignments for the Trimethylsulfonium Cation ((CH₃)₃S⁺) Data based on reported values for related trimethylsulfonium compounds. tandfonline.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Activity |

| ~3004 | Asymmetric C-H Stretch (ν_as(C-H)) | IR, Raman |

| ~2917 | Symmetric C-H Stretch (ν_s(C-H)) | IR, Raman |

| ~1450 - 1400 | Asymmetric CH₃ Deformation (δ_as(CH₃)) | IR, Raman |

| ~1350 - 1300 | Symmetric CH₃ Deformation (δ_s(CH₃)) | IR, Raman |

| ~1060 - 900 | CH₃ Rocking (ρ(CH₃)) | IR, Raman |

| ~700 - 600 | S-C Stretching (ν(S-C)) | IR, Raman |

Table 2: Vibrational Assignments for the Nitrate Anion (NO₃⁻) Data based on reported values for various nitrate salts. researchgate.netcdnsciencepub.comaip.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Activity |

| ~1400 - 1340 | Asymmetric N-O Stretch (ν₃) | Strong in IR, Raman |

| ~1050 | Symmetric N-O Stretch (ν₁) | Strong in Raman |

| ~830 | Out-of-Plane Bend (ν₂) | IR active |

| ~720 | In-Plane Bend (ν₄) | IR, Raman |

These tables provide a foundational guide for the interpretation of the experimental IR and Raman spectra of this compound, allowing for the identification and confirmation of its constituent functional groups through their characteristic vibrational signatures.

Theoretical and Computational Chemistry Studies on Trimethylsulfonium Nitrate

Quantum Mechanical (QM) and Hybrid QM/MM Approaches to Reaction Mechanisms

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. numberanalytics.com It is particularly useful for studying reaction mechanisms by identifying transition states and intermediates, which provides insight into potential energy surfaces and reaction pathways. numberanalytics.com In the context of trimethylsulfonium (B1222738) nitrate (B79036), DFT calculations are instrumental in understanding its role in various chemical transformations.

DFT has been successfully applied to study methyl transfer reactions involving the trimethylsulfonium cation. researchgate.net For instance, theoretical studies on the reaction of ammonia (B1221849) and pyridine (B92270) with the trimethylsulfonium ion have been conducted in both the gas phase and in solution using DFT. researchgate.net These studies help in elucidating the influence of the molecular environment on the reaction mechanism. researchgate.net Furthermore, DFT calculations have been employed to investigate intramolecular methyl-to-double bond transfers, proposing different potential pathways such as researchgate.netnih.gov- and nih.govresearchgate.net-methyl-transfer, and the formation of a bridged methyl-onium ion. researchgate.net The specific pathway is often determined by the type of alkene involved. researchgate.net

Conceptual DFT, a subfield of DFT, provides a framework for defining and calculating chemical concepts that help in predicting molecular reactivity. mdpi.com This approach uses the electron density to understand and predict the chemical behavior of a molecule. mdpi.com Key reactivity indices derived from conceptual DFT include electronic chemical potential (μ), electrophilicity (ω), nucleophilicity (N), and condensed Fukui functions (f(r)), which identify the most reactive sites within a molecule. mdpi.com These tools are valuable for analyzing the reactivity of the trimethylsulfonium cation and the nitrate anion in various chemical environments. For example, DFT studies on molybdenum-dependent nitrate reductase active sites have utilized this approach to understand nitrate binding and reduction. nih.gov

Ab Initio Methods for High-Accuracy Energetic Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are crucial for obtaining highly accurate energetic calculations for chemical reactions.

One prominent ab initio method is the "High accuracy extrapolated ab initio thermochemistry" (HEAT) protocol. nih.gov This approach is designed to achieve high accuracy for enthalpies of formation for atoms and small molecules and is entirely independent of experimental data. nih.gov It includes a detailed treatment of electron correlation up to the full coupled-cluster singles, doubles, triples, and quadruples (CCSDTQ) level, augmented with corrections for anharmonic zero-point vibrational energies, scalar relativistic effects, and spin-orbit coupling. nih.gov For a test set of 31 atoms and molecules, the calculated enthalpies of formation at 0 K were found to be within 1 kJ mol⁻¹ of experimental values. nih.gov

In the study of methyl-transfer reactions, methods like Møller-Plesset second-order perturbation theory (MP2) and Complete Basis Set (CBS-QB3) have been used to compute gas-phase activation enthalpies for reactions involving the trimethylsulfonium cation. researchgate.net For the methyl transfer from trimethylsulfonium to dimethylamine (B145610), the gas-phase activation enthalpy was calculated to be 7.9 kcal/mol at the CBS-QB3 level. researchgate.net The MP2/6-31+G(d,p) level of theory provided results in the best agreement with the high-accuracy CBS-QB3 method. researchgate.net Such high-level calculations are essential for benchmarking other, more computationally efficient methods and for providing reliable data on reaction energetics in the absence of experimental values. These accurate gas-phase energies can then be combined with solvation models to predict reaction rates in solution. researchgate.net

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. utoronto.ca This method is particularly valuable for investigating the behavior of substances in the condensed phase (liquids and solids), providing insights into properties like structure, dynamics, and thermodynamics that are often difficult to obtain through experiments alone. numberanalytics.comresearchgate.net

For ionic liquids, including those based on the trimethylsulfonium cation, MD simulations offer a nanoscale view of the liquid's structure and can predict its physicochemical properties. researchgate.net MD simulations have been used to study the behavior of various ionic liquids and their mixtures with molecular solvents. researchgate.net These simulations are crucial for understanding the complex relationship between the molecular structure of ions, intermolecular forces, liquid phase structure, and macroscopic properties. researchgate.net For instance, simulations of 1,3-dimethyl imidazolium (B1220033) nitrate in water have shown that at low water concentrations, strong intermolecular interactions between water and the ionic liquid components lead to a negative excess volume. arxiv.org

The study of hydrocarbon mixtures in nanopores using MD simulations reveals that confinement significantly influences phase equilibrium, with the effect being more pronounced in smaller pores. mdpi.com Similarly, MD simulations of nitrate/MgO interfaces have been used to understand the metastability of thermochemical materials, calculating adhesion energies and providing insights into thermodynamic favorability. nih.gov These examples highlight the power of MD simulations in revealing how the environment affects the behavior of chemical systems at a molecular level.

Prediction of Thermochemical Properties and Ionic Interactions

The thermophysical properties of ionic liquids and their mixtures are highly sensitive to the structure and nature of the constituent cations and anions. nih.gov Computational methods play a crucial role in predicting these properties and understanding the underlying ionic interactions.

Ab initio electronic structure calculations, combined with empirical approaches, can be used to predict the thermodynamics of salt formation. acs.org By calculating gas-phase proton and methyl cation affinities and using a thermodynamic cycle adjusted for condensed phases, it is possible to reliably predict the feasibility of synthesizing various salts, including energetic ones. acs.org This approach has been applied to imidazolium-based salts, considering various protonating and methylating agents. acs.org

For sulfonium-based ionic liquids, computational studies help to elucidate the relationship between structure and properties like viscosity and ionic conductivity. researchgate.net For example, the delocalization of the negative charge in the TFSI anion leads to lower melting points and affects the viscosity of the ionic liquid. researchgate.net Experimental measurements of properties like density and speed of sound in binary mixtures of ionic liquids with solvents can be used to calculate excess molar volumes and deviations in isentropic compressibility. nih.govacs.org These excess functions provide insight into ion-dipole interactions, hydrogen bonding, and packing efficiency. nih.govacs.org For instance, studies on tetraalkylammonium hydroxide (B78521) ionic liquids with butanol isomers showed that the position of the hydroxyl group on the alcohol influences the magnitude of interactions with the ionic liquid. nih.gov

DFT calculations have also been used to predict the chemical shifts in ³³S NMR spectra for sulfonium (B1226848) salts, including the trimethylsulfonium ion. researchgate.net A scaled DFT approach can reproduce experimental results with good accuracy, providing a valuable tool for characterizing these compounds. researchgate.net

Computational Design and Screening of Novel Trimethylsulfonium-Based Materials

Computational design is an approach that utilizes algorithms and digital tools to generate, analyze, and optimize materials and structures. paacademy.com This methodology allows for the exploration of a vast range of possibilities by dynamically adjusting parameters, leading to the efficient discovery of novel materials with desired properties. paacademy.com

In the context of materials science, computational screening can be used to identify promising candidates for specific applications. For example, computational methods can be employed to design and screen novel ionic liquids based on the trimethylsulfonium cation for use as electrolytes in electrochemical devices like supercapacitors. researchgate.net Sulfonium-based ionic liquids are attractive due to their high ionic conductivity, low viscosity, and good electrochemical stability. researchgate.net Computational screening can help in tuning these properties by systematically modifying the cation and anion structures and predicting the resulting physicochemical characteristics.

The process of computational design often involves several stages, starting with the investigation of existing systems, followed by the abstraction of key parameters, and finally, the implementation of these parameters into a computational model to generate new designs. dergipark.org.tr This approach can be informed by natural systems, a concept known as biomimicry, to develop materials with high effectiveness and performance. dergipark.org.tr For instance, by understanding the principles behind the self-supporting structure of a plant like the spiral aloe, one could design novel materials with similar properties. dergipark.org.tr

Enzyme-Catalyzed Reaction Modeling Incorporating Trimethylsulfonium Cation Models

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a cornerstone of computational enzymology, enabling the study of enzyme-catalyzed reactions by treating the reactive center with high-accuracy quantum mechanics and the surrounding protein environment with more efficient molecular mechanics. nih.govacs.orgnumberanalytics.comucl.ac.uk This dual-level approach allows for the simulation of complex biological systems that would be computationally prohibitive to study with purely QM methods. researchgate.net

The trimethylsulfonium cation serves as a simple yet effective model for the more complex S-adenosylmethionine (SAM), a common methyl donor in biological systems. nih.govresearchgate.net By studying methyl transfer reactions from the trimethylsulfonium cation, researchers can gain fundamental insights into the catalytic mechanisms of SAM-dependent methyltransferases. researchgate.net

QM/MM simulations have been used extensively to model reactions catalyzed by enzymes like catechol O-methyltransferase (COMT). nih.govacs.org These studies have shown that the enzyme lowers the activation energy barrier for methyl transfer compared to the uncatalyzed reaction in water. nih.gov For the reaction of the trimethylsulfonium cation with catecholate in water, the free energy barrier is significantly higher than in the COMT active site. nih.govacs.org The enzyme achieves this rate enhancement by pre-organizing the reactants and providing an electrostatic environment that stabilizes the transition state relative to the reactants. nih.gov

The accuracy of QM/MM calculations can depend on the size of the QM region. acs.org Studies on COMT have explored this dependence by systematically including more active site residues in the QM region to ensure the reliability of the calculated activation free energies. acs.org Additionally, enhanced sampling techniques can be combined with QM/MM simulations to more efficiently explore the conformational space of the system and calculate free energy profiles for enzymatic reactions. numberanalytics.com

Below is an interactive data table summarizing the calculated gas-phase activation enthalpies for methyl-transfer reactions involving the trimethylsulfonium cation.

Applications in Specialized Chemical Research Domains

Reagent in Complex Organic Synthesis Strategies

In the field of organic synthesis, the construction of complex molecular architectures often requires reagents that offer high selectivity and efficiency. Trimethylsulfonium (B1222738) salts, including the nitrate (B79036) form, have found a niche in these demanding applications. smolecule.comsmolecule.com

The synthesis of complex target molecules, such as pharmaceuticals and natural products, relies on the stepwise assembly of advanced intermediates. Trimethylsulfonium salts are valuable in these multi-step syntheses. google.com For example, they are used to generate sulfur ylides, which are highly reactive intermediates crucial for forming new carbon-carbon bonds. A primary application is in epoxidation reactions, where the ylide reacts with aldehydes or ketones to produce epoxides (oxiranes). smolecule.comsmolecule.com This method is a key step in building complex structures that contain the epoxide functional group. nih.gov

A notable application is in the synthesis of aromatic epoxides. The reaction of a trialkylsulfonium salt, such as trimethylsulfonium chloride, with an aromatic aldehyde in a strongly alkaline aqueous solution provides a direct route to these valuable intermediates. google.com These epoxides, like styrene (B11656) oxide, are used as stabilizers and as precursors in the synthesis of plasticizers and antioxidants. google.com The process can be adapted using various counter-anions for the sulfonium (B1226848) salt, including nitrate, which can be prepared through conventional ion-exchange techniques. google.com

Chemoselectivity (reacting with one functional group in the presence of others) and regioselectivity (reacting at a specific position on a molecule) are paramount in the synthesis of complex molecules. Trimethylsulfonium salts demonstrate utility in achieving such selective transformations. As methylating agents, they can selectively transfer a methyl group to various nucleophiles. smolecule.com

While specific literature detailing the chemo- and regioselectivity of trimethylsulfonium nitrate is sparse, the reactivity patterns of the trimethylsulfonium cation are well-established. For instance, in prebiotic chemistry models, the trimethylsulfonium ion has been shown to exhibit chemoselective methylating properties under dilute aqueous conditions. nih.gov This inherent selectivity is crucial when modifying a molecule with multiple potential reaction sites, ensuring that the desired product is formed with high fidelity. The choice of counter-ion and reaction conditions can further tune this selectivity.

Derivatization Agent in Analytical Chemistry Techniques

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a given analytical technique. Trimethylsulfonium salts, particularly trimethylsulfonium hydroxide (B78521) (TMSH) which is often used interchangeably in these applications, are prominent derivatization reagents. smolecule.comtcichemicals.com This process modifies molecules to improve their volatility, thermal stability, and detectability for techniques like gas chromatography (GC). smolecule.comrestek.com

The analysis of fatty acids is crucial in food science, clinical diagnostics, and biofuel research. Gas chromatography is the standard method for this analysis, but it requires the conversion of non-volatile fatty acids into their volatile fatty acid methyl esters (FAMEs). restek.comnih.gov Traditional methods for preparing FAMEs are often time-consuming. nih.gov

Trimethylsulfonium hydroxide (TMSH) has emerged as a highly effective reagent for rapid and efficient transesterification of acyl lipids to FAMEs, a process sometimes referred to as pyrolytic methylation. nih.govresearchgate.netnih.gov This method has been successfully integrated into automated, high-throughput workflows. nih.govmdpi.com An optimized method utilizes a robotic autosampler to perform online derivatization, where each sample is individually derivatized with TMSH and immediately injected into the GC-MS system. nih.govmdpi.comresearchgate.net This automated process significantly reduces sample handling time and improves reproducibility compared to manual, batch-wise derivatization. nih.govmdpi.com Studies have shown that automated TMSH derivatization improves the reproducibility for a majority of fatty acid standards analyzed. nih.govmdpi.comresearchgate.net A single analyst can prepare 60 to 100 samples per hour, enabling the analysis of 150 to 200 samples daily on a standard GC system. nih.gov

Table 1: Comparison of Manual vs. Automated TMSH Derivatization for FAME Analysis

| Parameter | Manual Batch Derivatization | Automated Online Derivatization | Reference |

|---|---|---|---|

| Sample Throughput | Lower; ~10 samples/batch | Higher; Continuous flow | researchgate.net |

| Hands-on Time | Significant | Minimal | nih.govmdpi.com |

| Reproducibility (%RSD) | Higher variability | Improved for ~58% of standards | nih.govmdpi.com |

| Time for 100 Samples | ~40 hours | ~34 hours | researchgate.net |

Compound-specific isotope analysis (CSIA) is a powerful tool for tracing the sources and transformation pathways of compounds in environmental and biological systems. rsc.orgrsc.orgnih.gov This technique relies on measuring the ratios of stable isotopes (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N) in individual compounds. nih.govfrontiersin.org For polar compounds that are not directly amenable to GC analysis, derivatization is necessary. researchgate.net

Trimethylsulfonium hydroxide (TMSH) has been successfully tested as an online methylation agent for the isotope analysis of negatively charged molecules, such as herbicides. researchgate.net The derivatization occurs in a heated GC injector, converting the analyte into a volatile methyl derivative for GC-isotope ratio mass spectrometry (GC-IRMS) analysis. researchgate.netresearchgate.net A key finding is that the molar excess of the reagent is a critical parameter for achieving accurate and reproducible isotope values. researchgate.net For instance, reproducible carbon isotope analysis of the herbicide bentazone (B1668011) required a ≥250-fold excess of TMSH. researchgate.net This methodology provides a convenient and automated way to prepare samples for CSIA, bridging the gap between laboratory studies and environmental monitoring. rsc.orgresearchgate.net

Table 2: Key Parameters for TMSH Derivatization in CSIA

| Analyte/Parameter | Reagent | Key Finding | Significance | Reference |

|---|---|---|---|---|

| Herbicides (bentazone) | Trimethylsulfonium hydroxide (TMSH) | A large molar excess (≥250-fold) of TMSH is required for reproducible δ¹³C values. | Enables accurate online derivatization for GC-IRMS analysis of polar environmental contaminants. | researchgate.net |

| Phenolic Compounds | Trimethylsulfonium hydroxide (TMSH) | Developed GC-IRMS method to analyze δ¹³C after derivatization. | Allows for tracing the biodegradation and photodegradation pathways of phenolic pollutants in soil. | researchgate.net |

Ion-pair chromatography (IPC) is a variation of reverse-phase high-performance liquid chromatography (HPLC) used to separate ionic and highly polar analytes. technologynetworks.comspectrumchemical.comchromatographyonline.com The technique involves adding an ion-pairing reagent to the mobile phase. chromatographyonline.com This reagent is a large ionic molecule with a hydrophobic region and a charge opposite to that of the analyte. thermofisher.com The trimethylsulfonium cation, being positively charged, can theoretically act as an ion-pairing reagent for anionic analytes.

In IPC, the ion-pairing reagent forms a neutral, hydrophobic ion-pair with the charged analyte. technologynetworks.comchromatographyonline.com This complex can then be retained and separated on a nonpolar (C8 or C18) stationary phase. technologynetworks.com Alternatively, the hydrophobic part of the reagent can adsorb onto the stationary phase, creating a dynamic ion-exchange surface that retains the oppositely charged analyte. thermofisher.com While common cationic ion-pairing reagents include tetraalkylammonium ions, the principle allows for the use of other cations like trimethylsulfonium. technologynetworks.comlcms.cz This application is particularly useful for separating small, anionic species like nitrite (B80452) and nitrate, which are often challenging to retain on traditional reversed-phase columns. nih.gov The choice and concentration of the ion-pairing reagent are critical for controlling the retention and achieving the desired separation. thermofisher.combiotage.com

Components in Ionic Liquid and Molten Salt Systems

Electrolytes for Electrochemical Energy Storage Devices.mdpi.com

The demand for safer and more efficient energy storage systems has driven research into alternative electrolytes for devices like electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. mdpi.com Ionic liquids based on the trimethylsulfonium cation are considered promising candidates for these applications. researchgate.net Their inherent properties, such as non-flammability and wide electrochemical windows, offer advantages over traditional organic electrolytes. mdpi.comrsc.org

Research on sulfonium-based ILs as electrolytes has demonstrated their potential. For instance, a study on a trimethylsulfonium cation paired with a bis(trifluoromethylsulfonyl)imide ([S₁₁₁][TFSI]) anion in a mixture with γ-butyrolactone (γ-BL) showed significant capacitance. researchgate.net The findings from such studies are indicative of the potential performance of related sulfonium salts like this compound.

Table 1: Performance of Trimethylsulfonium-Based Electrolyte in an EDLC Data from a study using [S₁₁₁][TFSI] in γ-BL solvent.

| Temperature (°C) | Specific Capacitance (F·g⁻¹) |

| 25 | 131 |

| -30 | 80 |

| This table is based on data for a related trimethylsulfonium salt, indicating the cation's utility in energy storage electrolytes. researchgate.net |

Solvatochromic Studies and Reaction Media

Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents, a phenomenon that provides insight into the solvent's polarity. researchgate.netkirj.ee This is measured using solvatochromic probes, which are dyes whose light absorption or emission spectra are sensitive to the surrounding solvent environment. nih.gov Ionic liquids like this compound can be characterized as reaction media using these techniques. kirj.ee

Engineering of Hybrid Organic-Inorganic Materials.rsc.org

The development of hybrid materials, which combine organic and inorganic components at the molecular level, has led to novel materials with tailored properties. This compound finds a role in this field, particularly through the use of its cation in perovskite structures.

Role in Perovskite Synthesis and Stability.rsc.orgmdpi.com

Hybrid organic-inorganic perovskites, especially lead-halide perovskites, are at the forefront of solar cell research. A major challenge for these materials is their instability, particularly in the presence of moisture. rsc.org Conventional perovskites often use organic cations like methylammonium (B1206745) (MA⁺) or formamidinium (FA⁺), whose nitrogen-based structures can form hydrogen bonds with water molecules, accelerating degradation. rsc.org

The trimethylsulfonium (TMS⁺) cation has been introduced as a substitute to enhance stability. researchgate.net Research has shown that incorporating the TMS⁺ cation into the perovskite structure, as in trimethylsulfonium lead triiodide (TMSPbI₃), results in significantly improved moisture resistance. rsc.org This enhanced stability is attributed to the absence of hydrogen bonding between the sulfonium cation and water molecules. rsc.org Solar cells fabricated with TMSPbI₃ have demonstrated high stability, retaining most of their initial efficiency even after prolonged exposure to ambient humidity. rsc.org

Modulation of Material Properties via Cationic Inclusion

The inclusion of the trimethylsulfonium cation does more than just enhance stability; it also modulates the fundamental structural and optoelectronic properties of the perovskite material. researchgate.net Due to the larger ionic radius of the TMS⁺ cation compared to conventional cations like MA⁺, its incorporation forces a change in the crystal structure. researchgate.net

Specifically, the use of TMS⁺ tends to result in the formation of one-dimensional (1D) perovskite structures, consisting of face-sharing [PbI₆] octahedra, rather than the typical three-dimensional (3D) network. rsc.orgresearchgate.net This dimensional change has a direct impact on the material's electronic properties, most notably a significant increase in the optical band gap. rsc.orgresearchgate.net For example, TMSPbI₃ exhibits a band gap of around 2.32-3.1 eV, which is considerably larger than that of 3D perovskites like MAPbI₃. rsc.orgresearchgate.net This property makes TMS-based perovskites less suitable for single-junction solar absorbers but opens up potential applications in other optoelectronic devices or as stabilizing layers in tandem cells. researchgate.net

Table 2: Properties of Trimethylsulfonium Lead Triiodide (TMSPbI₃) Perovskite

| Property | Value | Reference |

| Crystal Structure | Hexagonal (1D) | rsc.org |

| Optical Band Gap (Eg) | 2.32 eV | rsc.org |

| Absorption Coefficient (at 500 nm) | 2.30 × 10⁴ cm⁻¹ | rsc.org |

| Power Conversion Efficiency (PCE) | 2.22% | rsc.org |

| PCE Loss after 500h (ca. 50% RH) | ~4.6% | rsc.org |

Biomimetic and Enzyme-Related Chemical Studies.unh.edu

Biomimetic chemistry seeks to mimic natural biological processes to develop new catalysts and materials. unh.eduuni-muenchen.de Trimethylsulfonium salts have been utilized in studies that model enzymatic reactions, particularly methyl-transfer processes. These reactions are fundamental in biology, for example, in the function of catechol O-methyl-transferase, an enzyme involved in neurotransmitter metabolism. researchgate.net

Computational studies have modeled the energetics of methyl-transfer reactions from the trimethylsulfonium cation to an amine. researchgate.net These models help elucidate the reaction mechanisms and activation barriers, providing insight into how similar transfers occur in complex enzyme active sites. researchgate.net The trimethylsulfonium cation serves as a simplified, yet effective, model for S-adenosyl methionine (AdoMet), a common biological methyl donor. Furthermore, the trimethylsulfonium moiety has been identified in natural sources, such as the sea hare Aplysia brasiliana, where it is thought to modulate cholinergic responses, highlighting its relevance in biological systems. np-mrd.orgnih.govchemicalbook.com

Environmental Fate and Abiotic Transformation Studies in a Research Context

Participation of Trimethylsulfonium (B1222738) in Biogeochemical Cycles (e.g., Sulfur Cycle)

The biogeochemical sulfur cycle involves the transformation of sulfur compounds between various oxidation states, moving between rocks, waterways, and living systems. fiveable.metos.org Organosulfur compounds are integral to this cycle, serving as sources of sulfur, carbon, and energy for marine microorganisms. acs.org While specific studies detailing the direct participation of trimethylsulfonium nitrate (B79036) in the sulfur cycle are not extensively documented, its role can be inferred from the behavior of other structurally related organosulfur compounds.

The marine sulfur cycle is largely driven by the production and degradation of dimethylsulfoniopropionate (DMSP), a compound produced by marine phytoplankton. nih.govresearchgate.net DMSP is the primary precursor to the climate-active gas dimethyl sulfide (B99878) (DMS). nih.govresearchgate.net The transformation of these and other organosulfur compounds involves numerous microbial and chemical processes, including mineralization of organic sulfur into inorganic forms like hydrogen sulfide, oxidation of sulfide to sulfate, and the incorporation of sulfide into organic compounds. fiveable.me

As a simple, methylated organosulfur compound, the trimethylsulfonium cation could potentially act as an intermediate in the degradation pathways of more complex organosulfur molecules. It is plausible that it could be formed during the breakdown of larger sulfur-containing organic matter and subsequently be utilized by microorganisms as a carbon or sulfur source, eventually leading to the mineralization of its constituent elements and their re-integration into the broader biogeochemical cycles of sulfur and nitrogen. The nitrate component of the salt would readily enter the nitrogen cycle, which involves processes such as nitrification and denitrification.

Abiotic Degradation Pathways in Aqueous and Atmospheric Environments

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes such as hydrolysis and photolysis.

Aqueous Environments:

Atmospheric Environments:

The potential for atmospheric degradation of trimethylsulfonium nitrate is low due to its nature as a salt. Salts are generally non-volatile and therefore are not expected to be present in the atmosphere in significant concentrations in the gaseous phase. However, if it were to enter the atmosphere as particulate matter (aerosol), its fate would be governed by atmospheric deposition processes (wet and dry deposition) rather than gas-phase chemical reactions. The nitrate portion could contribute to atmospheric chemistry, but the trimethylsulfonium cation itself is not expected to undergo significant direct atmospheric degradation. Photolysis, or degradation by sunlight, is a potential abiotic pathway for some organic compounds. mdpi.comnih.gov Studies on other types of sulfonium (B1226848) salts, such as triarylsulfonium salts, have shown that they can undergo photolysis to form various rearrangement and cleavage products. researchgate.net However, specific research on the photolytic stability of this compound in aqueous or atmospheric conditions has not been extensively reported.

Development of Analytical Methodologies for Trace Detection and Quantification in Research Matrices

The ability to detect and quantify this compound in various research samples (matrices) is crucial for studying its environmental fate, transformation, and potential biological roles. Several analytical techniques are suitable for the analysis of the trimethylsulfonium cation.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of trimethylsulfonium in biological samples like urine. unibo.itnih.govresearchgate.net This technique separates the compound of interest from other components in the sample using liquid chromatography, followed by detection and quantification based on its specific mass-to-charge ratio.

Ion chromatography (IC) is another powerful technique for the separation and quantification of ions, including cations like trimethylsulfonium. google.comyoutube.comnih.gov In IC, a sample is passed through an ion-exchange column that separates ions based on their affinity for the column material. nih.gov Suppressed conductivity detection is often used, which allows for highly sensitive measurements of the analyte ions by reducing the background conductivity of the mobile phase. nih.gov This method has been successfully applied to the analysis of various sulfonium ions.

The following table summarizes some of the analytical methodologies applicable to the detection and quantification of the trimethylsulfonium cation.

| Analytical Technique | Principle | Detection Method | Applicability for Trimethylsulfonium | Reference |

|---|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation based on partitioning between a stationary and mobile phase, followed by mass-based detection of fragmented ions. | Mass Spectrometry (MS/MS) | Highly sensitive and selective for quantification in complex matrices like biological fluids. | unibo.itnih.govresearchgate.netrsc.org |

| Ion Chromatography (IC) | Separation based on ion-exchange interactions with a stationary phase. | Conductivity Detection (often with suppression) | Well-suited for the analysis of cations in aqueous samples. | google.comnih.gov |

Considerations for Sustainable Chemical Design and Life Cycle Assessment in Research Applications

The principles of green chemistry and the practice of life cycle assessment (LCA) provide a framework for evaluating and minimizing the environmental and health impacts of chemicals used in research. ulisboa.ptyale.edu

Green Chemistry in Research:

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ulisboa.ptgreenchemistry-toolkit.org When using this compound in a research setting, the twelve principles of green chemistry can be applied: acs.orgsigmaaldrich.comelsevier.com

Prevention: Plan experiments to minimize waste generation.

Atom Economy: In any synthesis of this compound or its derivatives, design the synthesis to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: If synthesizing the compound in-house, choose synthetic routes that use and generate substances with little or no toxicity.

Designing Safer Chemicals: Consider if a less toxic alternative could serve the same research function.

Safer Solvents and Auxiliaries: Use safer solvents for reactions and purifications. Water is often a preferred solvent for ionic compounds like this compound.

Design for Energy Efficiency: Conduct reactions at ambient temperature and pressure whenever possible.

Use of Renewable Feedstocks: If applicable to the synthesis, use raw materials from renewable sources.

Reduce Derivatives: Avoid unnecessary steps in a synthesis that require additional reagents and generate waste. acs.org

Catalysis: Use catalytic reagents in preference to stoichiometric reagents to improve efficiency and reduce waste.

Design for Degradation: Understand the degradation pathways of this compound to ensure it does not persist in the environment after disposal. acs.orggreenchemistry-toolkit.org

Real-time Analysis for Pollution Prevention: Use analytical methods to monitor reactions and prevent the formation of byproducts.

Inherently Safer Chemistry for Accident Prevention: Choose substances and procedures that minimize the potential for chemical accidents.

Life Cycle Assessment (LCA):

Life Cycle Assessment is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. fiveable.meyale.edursc.org For a research chemical like this compound, a "cradle-to-grave" LCA would consider: fiveable.me

Raw Material Acquisition: The environmental impact of sourcing the starting materials for its synthesis.

Manufacturing: The energy, water, and other resources used in the production process, as well as the waste generated.

Use in Research: The resources consumed and waste generated during its application in experiments.

End-of-Life: The environmental impact of its disposal, considering its degradation products and potential for persistence.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reactivity Modes and Catalytic Cycles

The reactivity of sulfonium (B1226848) salts is diverse, yet the specific modes for trimethylsulfonium (B1222738) nitrate (B79036) remain largely uncharted territory. Future research should systematically investigate its potential in various transformations. Based on the known chemistry of other sulfonium salts, several promising avenues exist. mdpi.com

One key area is the exploration of trimethylsulfonium nitrate as a methylating agent. While S-alkyl sulfonium salts are known to act as soft alkylating reagents, a detailed study of the kinetics, substrate scope, and functional group tolerance for this compound is warranted. nih.gov Furthermore, its role in transition-metal-catalyzed cross-coupling reactions is a significant area for discovery. Research has shown that various sulfonium salts can participate in palladium-catalyzed reactions, acting as electrophilic partners. nih.gov Investigating the reactivity of this compound in similar catalytic cycles, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, could lead to novel carbon-carbon and carbon-heteroatom bond-forming methodologies. nih.gov

Another promising direction is the generation and utilization of sulfur ylides from this compound. Deprotonation of the α-carbon in alkyl sulfonium ions can produce highly reactive sulfur ylides, which are valuable intermediates in organic synthesis. researchgate.net The conditions required for the generation of the corresponding ylide from this compound and its subsequent reactivity in, for example, cyclopropanation or epoxidation reactions, should be a focus of future studies.

Finally, the potential for this compound to participate in photoredox catalysis is an exciting emerging paradigm. Aryl sulfonium salts have been successfully employed in photoredox-catalyzed reactions, and exploring whether this compound can undergo similar single-electron transfer processes could open up new avenues for radical-based transformations. mdpi.comrsc.org

Integration into Advanced Functional Materials Beyond Current Applications

Organosulfur compounds are increasingly recognized for their utility in advanced functional materials. rhhz.netnih.gov Future research should focus on integrating this compound into such materials, leveraging its unique properties.

In the realm of energy storage, organosulfur compounds are being investigated as cathode materials in rechargeable lithium batteries due to their high theoretical capacity. nih.govnih.gov Research could explore the use of this compound as a precursor to sulfur-containing polymers or composites for battery applications. Its nitrate counter-ion might also influence the electrochemical properties and solid-electrolyte interphase (SEI) formation in novel ways. researchgate.net